4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
CAS No.: 238756-91-7
Cat. No.: VC3015456
Molecular Formula: C4Br2N2S2
Molecular Weight: 300 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238756-91-7 |
|---|---|
| Molecular Formula | C4Br2N2S2 |
| Molecular Weight | 300 g/mol |
| IUPAC Name | 6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene |
| Standard InChI | InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1 |
| Standard InChI Key | BWZXAJOLRNMCBR-UHFFFAOYSA-N |
| SMILES | C12=C(SC(=C1N=S=N2)Br)Br |
| Canonical SMILES | C12=C(SC(=C1N=S=N2)Br)Br |
Introduction
Chemical Identity and Structure
4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV represents a class of heterocyclic compounds characterized by a fused ring system. The structure consists of a thiophene ring fused with a thiadiazole ring, with bromine atoms strategically positioned at the 4 and 6 locations, providing reactive sites for further functionalization.
| Parameter | Value |
|---|---|
| CAS Number | 238756-91-7 |
| Molecular Formula | C4Br2N2S2 |
| Molecular Weight | 299.99 g/mol |
| IUPAC Name | 6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene |
| SMILES | Brc1sc(Br)c2N=S=Nc12 |
| InChI | InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1 |
| Boiling Point | 374.2±52.0 °C at 760 mmHg |
| Purity (Typical) | >98% |
The molecular architecture of this compound facilitates its unique electronic properties and chemical reactivity, making it particularly valuable in organic electronics research and synthesis of complex materials .
Physical and Chemical Properties
Physical Properties
4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV exists as a solid at standard temperature and pressure with a relatively high boiling point of 374.2±52.0 °C at atmospheric pressure . This thermal stability makes it suitable for applications requiring resistance to high temperatures, such as in electronic devices that generate heat during operation.
Electronic Properties
This compound exhibits several noteworthy electronic characteristics that contribute to its utility in materials science:
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Strong and broad optical absorption capabilities
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Compatible highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels
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Potential for near-infrared (NIR) absorption, similar to related compounds in this class
These properties stem from the extended π-conjugation across the fused ring system and the influence of the electron-withdrawing bromine substituents and thiadiazole ring. The electronic configuration facilitates charge transfer and transport, making it valuable for semiconductor applications.
Solubility and Stability
While specific solubility data is limited in the available literature, practical guidelines suggest that the compound may require special conditions to achieve complete dissolution in common organic solvents. Heating the compound to approximately 37°C and employing ultrasonic bath treatments can enhance its solubility in appropriate solvents .
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At -80°C: Use within 6 months
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At -20°C: Use within 1 month
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Repeated freezing and thawing should be avoided to prevent degradation
Synthesis Methods
Laboratory Synthesis Routes
The primary method for synthesizing 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV involves the bromination of the parent compound thieno[3,4-c] thiadiazole. This process typically employs N-bromosuccinimide (NBS) as the brominating agent under specific reaction conditions.
The typical synthetic procedure involves:
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Utilization of thieno[3,4-c] thiadiazole as the starting material
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Bromination using N-bromosuccinimide in controlled proportions
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Reaction in chloroform or dichloromethane as the solvent medium
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Maintenance of reflux conditions to ensure complete bromination at both positions
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Purification steps to achieve the high purity (>98%) required for research applications
Applications and Uses
Role in Organic Electronics
4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV has garnered attention for its potential applications in organic electronics, particularly in:
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Development of organic field-effect transistors (OFETs)
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Creation of materials with optimal light absorption properties
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Design of organic semiconductor components with tailored electronic characteristics
The compound's electronic properties, including its HOMO-LUMO energy levels and optical absorption profile, make it particularly suitable for these applications.
Synthetic Intermediate
One of the primary uses of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV is as a versatile synthetic intermediate for more complex molecular structures. It serves as a key reactant in the synthesis of tetracyanoquinodimethane (TCNQ) analogs, which are significant in organic electronics and molecular materials due to their electron-accepting properties.
The presence of bromine atoms at the 4 and 6 positions provides reactive sites for various transformations, including:
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Cross-coupling reactions to introduce functional groups
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Polymerization reactions to create functional materials
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Construction of donor-acceptor systems with enhanced electronic properties
These transformations enable the design of materials with specific properties tailored for particular applications in organic electronics and photovoltaics.
Chemical Reactivity
Substitution Reactions
The bromine atoms in 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV serve as excellent leaving groups, facilitating nucleophilic substitution reactions. Common nucleophiles used include:
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Sodium methoxide or potassium tert-butoxide
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Thiolates and amines
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Organometallic reagents
These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions
The compound readily participates in various metal-catalyzed coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Stille coupling with organostannanes
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Sonogashira coupling with terminal alkynes
These transformations typically employ palladium catalysts in the presence of bases like potassium carbonate, in solvents such as toluene or tetrahydrofuran (THF).
Reaction Mechanisms
The reactivity of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV can be attributed to several structural features:
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The electron-withdrawing nature of the thiadiazole ring, which enhances the electrophilicity of the carbon-bromine bonds
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The relatively weak carbon-bromine bonds that facilitate substitution and coupling processes
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The extended π-conjugation that influences the electronic distribution and reactivity of the molecule
These characteristics make the compound a versatile building block for creating more complex molecular architectures with specific electronic and optical properties.
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.3334 mL | 16.6672 mL | 33.3344 mL |
| 5 mM | 0.6667 mL | 3.3334 mL | 6.6669 mL |
| 10 mM | 0.3333 mL | 1.6667 mL | 3.3334 mL |
To enhance solubility when preparing stock solutions:
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Heat the sample to approximately 37°C
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Use ultrasonic bath treatment to aid dissolution
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Select appropriate solvents based on the intended application
Research Findings and Applications
Current Research Trends
Research involving 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV primarily focuses on:
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Development of more efficient synthetic methodologies
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Exploration of its incorporation into novel materials for organic electronics
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Investigation of structure-property relationships to optimize performance in various applications
The compound has received particular attention for its potential to facilitate the design of chromophores with optimal light absorption properties for charge injection and extraction in organic electronic devices.
Applications in Material Design
The unique electronic properties of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV and its derivatives have led to their investigation in several material design applications:
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Creation of donor-acceptor copolymers for photovoltaic applications
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Development of semiconducting materials with enhanced charge mobility
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Design of chromophores with tailored absorption profiles for specific optoelectronic applications
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Synthesis of materials with near-infrared absorption capabilities
These applications leverage the compound's electronic structure and reactivity to create materials with specific functional properties.
Future Perspectives and Challenges
Research Opportunities
Several promising research directions could further expand the utility of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV:
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Development of more efficient and scalable synthetic routes
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Exploration of new functionalization strategies to access diverse derivatives
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Investigation of its potential in emerging electronic technologies
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Detailed study of structure-property relationships to guide rational material design
Challenges and Limitations
Despite its promising attributes, several challenges remain in the full utilization of this compound:
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Limited comprehensive data on its physical properties and handling characteristics
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Need for optimization of synthesis procedures for large-scale production
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Incomplete understanding of long-term stability in electronic devices
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Potential environmental and safety considerations related to brominated compounds
Addressing these challenges through continued research will be essential for maximizing the potential of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV in materials science and organic electronics.
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